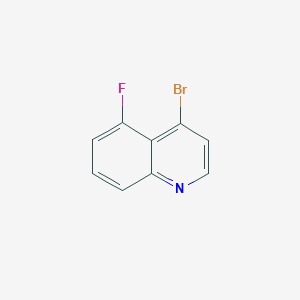

4-Bromo-5-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

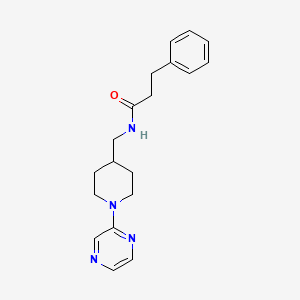

4-Bromo-5-fluoroquinoline is a quinoline derivative with the molecular formula C9H5BrFN . It is a white to yellow solid .

Synthesis Analysis

The synthesis of quinoline derivatives like 4-Bromo-5-fluoroquinoline can be achieved through various methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other methods include the use of transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 4-Bromo-5-fluoroquinoline consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine ring. It has a bromine atom at the 4th position and a fluorine atom at the 5th position .Chemical Reactions Analysis

Fluorinated quinolines like 4-Bromo-5-fluoroquinoline can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

4-Bromo-5-fluoroquinoline is a white to yellow solid . It has a molecular weight of 226.05 .Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are synthesized using a variety of methods. These methods exploit cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Functionalization of Polyfluorinated Quinolines

Novel approaches to functionalization of polyfluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are being researched. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .

Biological Activity

Fluoroquinolines, including 4-Bromo-5-fluoroquinoline, exhibit remarkable biological activity. They have been found to inhibit various enzymes, exhibiting antibacterial, antineoplastic, and antiviral activities .

Pharmaceutical Applications

The quinoline skeleton, which includes 4-Bromo-5-fluoroquinoline, has been used as a basic structure for the search of synthetic antimalarial drugs . Other drugs, such as Brequinar® and its analogs, have found use in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Agricultural Applications

A number of fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, have found application in agriculture .

Components for Liquid Crystals

Fluorinated quinolines, including 4-Bromo-5-fluoroquinoline, are also used as components for liquid crystals .

Cyanine Dyes

Quinolines, including 4-Bromo-5-fluoroquinoline, are used in the production of cyanine dyes .

Research and Development

4-Bromo-5-fluoroquinoline is used in scientific research, including life science, material science, chemical synthesis, chromatography, and analytical research .

Wirkmechanismus

While the specific mechanism of action for 4-Bromo-5-fluoroquinoline is not mentioned in the search results, fluoroquinolones in general are known to be highly effective antibiotics. They exhibit broad-spectrum antimicrobial activity, and their mechanism of action typically involves the inhibition of bacterial DNA gyrase and topoisomerase IV .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-5-fluoroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOTZWZZICFWTFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-fluoroquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2583728.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(benzo[d][1,3]dioxol-5-ylamino)acrylonitrile](/img/structure/B2583729.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)

![(E)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2583741.png)